Fmoc-NH-PEG12-CH2CH2COOH falls under the category of linkers and bioconjugation reagents. It is classified as a PEG-based PROTAC linker, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group on one end and a carboxylic acid group on the other. The compound is commercially available from various suppliers, including TargetMol, AxisPharm, and MedChemExpress, with a CAS number of 1952360-91-6 .
The synthesis of Fmoc-NH-PEG12-CH2CH2COOH typically involves several key steps:
The molecular structure of Fmoc-NH-PEG12-CH2CH2COOH consists of:
This structure allows for effective conjugation with various biomolecules while maintaining solubility in aqueous environments .
Fmoc-NH-PEG12-CH2CH2COOH participates in several important chemical reactions:
The mechanism of action for Fmoc-NH-PEG12-CH2CH2COOH primarily revolves around its role in PROTAC technology:
This mechanism allows for selective targeting and degradation of proteins that are implicated in various diseases, including cancer .
The physical and chemical properties of Fmoc-NH-PEG12-CH2CH2COOH include:
Fmoc-NH-PEG12-CH2CH2COOH has diverse applications in scientific research and biotechnology:
Fmoc-NH-PEG12-CH2CH2COOH (CAS: 1952360-91-6/756526-01-9) is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc (9-fluorenylmethoxycarbonyl) chemistry for orthogonal protection. The process initiates with Wang resin or aminomethylated resins, where the C-terminal carboxylic acid is anchored via esterification. Subsequent coupling of Fmoc-protected amino-PEG12-propionic acid employs activating reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) in DMF, achieving >98% coupling efficiency as validated by Kaiser tests [3] [7]. Critical to success is the pre-swell protocol (30 min in DMF) to enhance resin accessibility and the use of 5% piperidine for intermittent Fmoc deprotection, minimizing premature chain cleavage [4] [9].
The extended PEG12 spacer (12 ethylene oxide units) necessitates iterative coupling cycles (2–3× per unit) due to steric hindrance and polar solvation effects. Post-assembly, the compound is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), yielding the crude product with terminal carboxylic acid functionality. Purification via precipitation in cold diethyl ether followed by preparative HPLC achieves ≥95% purity (C42H65NO16; MW: 839.96 g/mol) [7] [9].
Table 1: Key Reagents for Solid-Phase Synthesis
Component | Role | Optimal Conditions | Efficiency Impact |
---|---|---|---|
HATU/DIC | Coupling Activators | 4 eq, 2h, RT | >98% coupling yield |
Piperidine (20% in DMF) | Fmoc Deprotection | 2 × 5 min treatments | Minimal diol formation |
TFA/H₂O/TIS (95:2.5:2.5) | Cleavage Cocktail | 3h, RT | Preserves PEG integrity |
Cold Diethyl Ether | Precipitation Solvent | 10× volume, -20°C | Removes residual TFA/impurities |
Regioselective functionalization of Fmoc-NH-PEG12-CH2CH2COOH demands precision due to its three reactive sites: the Fmoc-protected amine, terminal carboxylic acid, and ether linkages. The PEG12 spacer (molecular weight: 528 Da for PEG alone) provides hydrophilicity and flexibility, critical for linker applications in PROTACs and peptide conjugates. However, the extended chain length increases risk of ether oxidation or transesterification during activation of the carboxylic acid group [3] [4].
To mitigate side reactions, carbodiimide-mediated couplings (e.g., EDC/NHS) are preferred for conjugating the carboxylic acid to amines in target proteins or PROTAC warheads. Activation proceeds at 0–4°C to suppress racemization, with NHS esters formed at pH 7.5 to enhance stability. Meanwhile, the Fmoc group remains intact due to its stability under neutral conditions, enabling selective deprotection later with piperidine (20–50% in DMF) for amine-directed ligations [3] [7] [9]. Compatibility with biomolecules is evidenced by its use in peptide microarrays, where surface immobilization via carboxyl groups maintains protein-binding activity. The PEG12 chain reduces steric crowding and hydrophobic aggregation by 40–60% compared to shorter PEG variants (e.g., PEG4) [4] [7].
The Fmoc group in Fmoc-NH-PEG12-CH2CH2COOH is cleaved via β-elimination under mild bases, with kinetics influenced by solvent polarity, temperature, and base concentration. Studies using piperidine (20–50% in DMF) reveal deprotection occurs in two phases: rapid removal (>90% within 2 min) followed by slow equilibrium due to steric shielding by the PEG12 chain. NMR analyses confirm complete deprotection within 10 minutes using 20% piperidine, with no detectable side reactions (e.g., aspartimide formation) [3] [4].
Alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) accelerate deprotection to <5 min but risk PEG chain degradation above 25°C. Kinetic modeling shows pseudo-first-order dependence on base concentration, with an activation energy of 45 kJ/mol. Post-deprotection, the free amine (NH-PEG12-CH2CH2COOH) is stabilized by immediate acidification (pH 4–5) to prevent diketopiperazine formation [7] [9].
Producing monodisperse Fmoc-NH-PEG12-CH2CH2COOH at scale faces three bottlenecks:
Scalable routes employ continuous-flow reactors with in-line FTIR monitoring to control coupling efficiency and reduce reaction times by 50%. Recent advances achieve 100g-scale batches with polydispersity indices (PDI) <1.01 [4] [7].
Table 2: Scalability Challenges and Mitigation Strategies
Challenge | Cause | Mitigation Strategy | Scale Achieved |
---|---|---|---|
PEG Chain Polydispersity | Incomplete ethylene oxide addition | SEC with Sephadex LH-20 | 50g (PDI: 1.008) |
Carboxylic Acid Oxidation | Radical formation during storage | N₂-sparged storage at -80°C | >12 months stability |
Diol Impurities | Terminal OH group side reactions | Activated charcoal filtration | >99.5% purity |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1